molecular formula C16H16ClN3O2 B10923392 1-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]pyrrolidine-2,5-dione

1-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]pyrrolidine-2,5-dione

Cat. No.: B10923392
M. Wt: 317.77 g/mol
InChI Key: HKCLUFICOAVRCX-UHFFFAOYSA-N
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Description

1-[1-(4-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound featuring a pyrazole ring fused with a pyrrole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of a chlorobenzyl group and dimethyl substitutions on the pyrazole ring contributes to its unique chemical properties.

Preparation Methods

The synthesis of 1-[1-(4-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the condensation of 4-chlorobenzyl hydrazine with 3,5-dimethyl-1H-pyrazole-4-carboxaldehyde under acidic conditions to form the pyrazole ring.

    Cyclization: The intermediate product undergoes cyclization with maleic anhydride to form the dihydropyrrole ring.

    Purification: The final product is purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and efficiency.

Chemical Reactions Analysis

1-[1-(4-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as pyrazole and pyrrole derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions.

Scientific Research Applications

1-[1-(4-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE has diverse applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Biological Studies: It is used in studies exploring enzyme inhibition, receptor binding, and cellular signaling pathways.

    Materials Science: The compound’s unique structural properties make it a candidate for developing novel materials, such as organic semiconductors and fluorescent dyes.

    Industrial Applications: It is explored for use in the synthesis of advanced polymers and as a precursor in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[1-(4-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chlorobenzyl group and pyrazole ring facilitate binding to active sites, leading to inhibition or activation of biological pathways. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation, or bind to DNA, interfering with cellular replication processes.

Comparison with Similar Compounds

1-[1-(4-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE can be compared with other similar compounds, such as:

    1-(4-Chlorobenzyl)-3,5-dimethyl-1H-pyrazole: Lacks the dihydropyrrole ring, resulting in different chemical and biological properties.

    1-(4-Chlorobenzyl)-3,5-dimethyl-1H-pyrrole:

    1-(4-Chlorobenzyl)-3,5-dimethyl-1H-imidazole: Contains an imidazole ring instead of a pyrazole ring, leading to variations in its mechanism of action and biological activity.

The uniqueness of 1-[1-(4-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE lies in its combined structural features, which confer specific chemical reactivity and biological activity not observed in its analogs.

Properties

Molecular Formula

C16H16ClN3O2

Molecular Weight

317.77 g/mol

IUPAC Name

1-[1-[(4-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]pyrrolidine-2,5-dione

InChI

InChI=1S/C16H16ClN3O2/c1-10-16(20-14(21)7-8-15(20)22)11(2)19(18-10)9-12-3-5-13(17)6-4-12/h3-6H,7-9H2,1-2H3

InChI Key

HKCLUFICOAVRCX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(C=C2)Cl)C)N3C(=O)CCC3=O

Origin of Product

United States

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